Cas no 486453-07-0 (methyl 2-4-(diethylsulfamoyl)benzamido-6-methyl-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate)

methyl 2-4-(diethylsulfamoyl)benzamido-6-methyl-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- methyl 2-4-(diethylsulfamoyl)benzamido-6-methyl-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate
- AKOS024581465
- methyl 2-[4-(diethylsulfamoyl)benzamido]-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
- EU-0095226
- 486453-07-0
- methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
- F0539-0002
- methyl 2-[[4-(diethylsulfamoyl)benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
- Oprea1_115229
-
- Inchi: 1S/C21H27N3O5S2/c1-5-24(6-2)31(27,28)15-9-7-14(8-10-15)19(25)22-20-18(21(26)29-4)16-11-12-23(3)13-17(16)30-20/h7-10H,5-6,11-13H2,1-4H3,(H,22,25)
- InChI Key: ODJHPTYOEPZXHH-UHFFFAOYSA-N
- SMILES: S1C(=C(C(=O)OC)C2=C1CN(C)CC2)NC(C1C=CC(=CC=1)S(N(CC)CC)(=O)=O)=O
Computed Properties
- Exact Mass: 465.13921332g/mol
- Monoisotopic Mass: 465.13921332g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 31
- Rotatable Bond Count: 8
- Complexity: 745
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 133Ų
- XLogP3: 3
methyl 2-4-(diethylsulfamoyl)benzamido-6-methyl-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0539-0002-2μmol |
methyl 2-[4-(diethylsulfamoyl)benzamido]-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |
486453-07-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0539-0002-10μmol |
methyl 2-[4-(diethylsulfamoyl)benzamido]-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |
486453-07-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0539-0002-5mg |
methyl 2-[4-(diethylsulfamoyl)benzamido]-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |
486453-07-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0539-0002-5μmol |
methyl 2-[4-(diethylsulfamoyl)benzamido]-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |
486453-07-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0539-0002-2mg |
methyl 2-[4-(diethylsulfamoyl)benzamido]-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |
486453-07-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0539-0002-3mg |
methyl 2-[4-(diethylsulfamoyl)benzamido]-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |
486453-07-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0539-0002-4mg |
methyl 2-[4-(diethylsulfamoyl)benzamido]-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |
486453-07-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0539-0002-1mg |
methyl 2-[4-(diethylsulfamoyl)benzamido]-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |
486453-07-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0539-0002-10mg |
methyl 2-[4-(diethylsulfamoyl)benzamido]-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |
486453-07-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
methyl 2-4-(diethylsulfamoyl)benzamido-6-methyl-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate Related Literature
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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5. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
Additional information on methyl 2-4-(diethylsulfamoyl)benzamido-6-methyl-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate
Methyl 2-4-(Diethylsulfamoyl)Benzamido-6-Methyl-4H,5H,6H,7H-Thieno[2,3-C]Pyridine-3-Carboxylate (CAS No. 486453-07-0): A Comprehensive Overview
Methyl 2-4-(diethylsulfamoyl)benzamido-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate (CAS No. 486453-07-0) is a specialized organic compound with a unique molecular structure that combines a thienopyridine core with a diethylsulfamoyl benzamido moiety. This compound has garnered significant attention in pharmaceutical research and medicinal chemistry due to its potential as a building block for drug discovery. The thienopyridine derivatives are known for their diverse biological activities, making them valuable in the development of novel therapeutic agents.
The chemical structure of methyl 2-4-(diethylsulfamoyl)benzamido-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate features a fused heterocyclic system, which is often associated with enhanced binding affinity to biological targets. Researchers are particularly interested in its sulfonamide group, as this functional group is commonly found in drugs targeting enzymes and receptors. The compound's methyl ester moiety also offers versatility for further chemical modifications, making it a promising candidate for structure-activity relationship (SAR) studies.
In recent years, the demand for thienopyridine-based compounds has increased due to their potential applications in treating various diseases. For instance, similar structures have been explored for their anti-inflammatory, antimicrobial, and anticancer properties. The diethylsulfamoyl group in this compound may contribute to its pharmacokinetic properties, such as improved solubility and bioavailability, which are critical factors in drug development.
From a synthetic chemistry perspective, methyl 2-4-(diethylsulfamoyl)benzamido-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can be prepared through multi-step organic reactions, including amide coupling and esterification. Its purity and stability are essential for research purposes, and advanced analytical techniques like HPLC and NMR are typically employed to characterize the compound. Researchers often seek high-quality CAS 486453-07-0 for their experiments, emphasizing the need for reliable suppliers in the chemical industry.
The compound's potential extends beyond pharmaceuticals. For example, its unique structure could be explored in material science, particularly in the design of organic semiconductors or fluorescent probes. The thieno[2,3-c]pyridine scaffold is known for its electron-rich properties, which might be useful in developing new functional materials. This interdisciplinary appeal makes methyl 2-4-(diethylsulfamoyl)benzamido-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate a compound of interest across multiple scientific fields.
As the pharmaceutical industry continues to focus on personalized medicine and targeted therapies, compounds like CAS 486453-07-0 are likely to play a crucial role. Researchers are increasingly investigating how modifications to the diethylsulfamoyl benzamido or methyl carboxylate groups can enhance biological activity. This aligns with current trends in drug discovery, where small-molecule libraries are screened for hits against specific disease targets.
For those sourcing methyl 2-4-(diethylsulfamoyl)benzamido-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate, it is important to consider suppliers who provide detailed technical data sheets, including solubility, melting point, and storage conditions. Proper handling and storage are essential to maintain the compound's integrity, especially for long-term research projects. Additionally, regulatory compliance and safety data should always be reviewed when working with such specialized chemicals.
In conclusion, methyl 2-4-(diethylsulfamoyl)benzamido-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate (CAS No. 486453-07-0) represents a fascinating area of research with broad applications in drug discovery and material science. Its unique structural features and potential biological activities make it a valuable compound for scientists exploring new therapeutic avenues. As research progresses, this compound may emerge as a key player in the development of next-generation pharmaceuticals and functional materials.
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